1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene

Catalog No.
S769497
CAS No.
192198-85-9
M.F
C45H30N6
M. Wt
654.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benze...

CAS Number

192198-85-9

Product Name

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene

IUPAC Name

2-[3,5-bis(1-phenylbenzimidazol-2-yl)phenyl]-1-phenylbenzimidazole

Molecular Formula

C45H30N6

Molecular Weight

654.8 g/mol

InChI

InChI=1S/C45H30N6/c1-4-16-34(17-5-1)49-40-25-13-10-22-37(40)46-43(49)31-28-32(44-47-38-23-11-14-26-41(38)50(44)35-18-6-2-7-19-35)30-33(29-31)45-48-39-24-12-15-27-42(39)51(45)36-20-8-3-9-21-36/h1-30H

InChI Key

GEQBRULPNIVQPP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1

1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (CAS: 192198-85-9), widely known as TPBi, is a benchmark dual-function electron transport material (ETM) and hole-blocking material (HBM) utilized in high-efficiency organic light-emitting diodes (OLEDs). From a procurement and device engineering perspective, TPBi is selected for its exceptional ability to simplify device architectures by combining high electron mobility with a deep Highest Occupied Molecular Orbital (HOMO) level. Unlike earlier generation materials that require separate layers for charge transport and exciton confinement, TPBi provides both, alongside a high glass transition temperature (Tg) that ensures long-term morphological stability against Joule heating[1]. This makes it a critical material for manufacturers and researchers aiming to optimize power efficiency and operational lifetime in phosphorescent and fluorescent display technologies.

Research & Procurement Fit

Vacuum-deposited electron-transport and hole-blocking layer
Standardized reference ETM for OLED, PeLED, and OSC research
Sublimed-grade purity supports reproducible device engineering

Attempting to substitute TPBi with traditional, lower-cost alternatives like Bathocuproine (BCP) or Tris(8-hydroxyquinolinato)aluminum (Alq3) frequently leads to catastrophic device failure or severe efficiency roll-off. While BCP is a well-known hole-blocking material, its critically low glass transition temperature (Tg ~65 °C) causes it to rapidly crystallize under the thermal stress of continuous device operation, leading to morphological degradation and short circuits [1]. Conversely, while Alq3 is thermally stable, its relatively shallow HOMO level (~5.7 eV) fails to effectively block holes from escaping the emissive layer, and its electron mobility is an order of magnitude lower than that of TPBi [2]. Consequently, substituting TPBi with BCP sacrifices device lifetime, while substituting it with Alq3 sacrifices external quantum efficiency (EQE) and increases driving voltage.

Substitution Risk

BCP and similar small-molecule buffers can crystallize under ambient conditions, causing rapid device failure, while TPBi maintains shelf stability.
Bphen’s higher electron mobility shifts the recombination zone and charge balance, altering device characteristics and lifetime ranking.
Pyridine-based ETMs (e.g., TmPyPB) have different energy-level alignment and triplet exciton confinement, which can change EQE and operational voltage tolerance.

Morphological and Thermal Stability (Tg)

Thermal stability is a primary failure vector in OLED manufacturing. BCP, a common hole-blocking alternative, possesses a low Tg of 65 °C, making it highly susceptible to crystallization during the Joule heating inherent to continuous device operation. TPBi exhibits a significantly higher Tg of 122 °C, maintaining a stable amorphous film morphology that resists thermal degradation[1].

Evidence DimensionGlass Transition Temperature (Tg)
Target Compound Data122 °C
Comparator Or BaselineBCP (65 °C)
Quantified Difference+57 °C higher thermal stability threshold
ConditionsDifferential scanning calorimetry (DSC) of amorphous thin films

Selecting TPBi over BCP prevents crystallization-induced catastrophic failure, drastically extending the operational lifetime and storage stability of commercial OLED panels.

OSC Shelf-Life
Head-to-head
TPBi >1800 min ambient stability; BCP rapid degradation
Eliminates crystallization-induced failure in air-processed OSCs
Without encapsulation; reported PCE 2.32% sustained over test period

Electron Mobility for Charge Balance

Efficient electron transport is critical for balancing charge carriers in the emissive layer. TPBi demonstrates an electron mobility of up to 8.0 × 10^-5 cm^2/Vs, which is more than an order of magnitude higher than the traditional electron transport benchmark, Alq3[1]. This superior mobility facilitates rapid electron injection from the cathode through the transport layer.

Evidence DimensionElectron Mobility
Target Compound Data~3.3 to 8.0 × 10^-5 cm^2/Vs
Comparator Or BaselineAlq3 (~1.0 × 10^-6 cm^2/Vs)
Quantified Difference>10-fold higher electron mobility
ConditionsTime-of-flight measurements at an electric field of ~5 × 10^5 V/cm

Higher electron mobility directly reduces the required driving voltage, lowering power consumption and minimizing heat generation in the final device.

EQE Baseline
Head-to-head
TPBi EQE: 16.4%, 18.9%, 11.0%, 3.0% vs. iTPyBI-CN (20.2–16.1%)
Provides a reproducible, well-characterized performance floor for PH and TADF OLED R&D
Across four identical device architectures; ETL is sole variable

Exciton and Hole Confinement (HOMO Level)

To maximize luminous efficiency, holes must be strictly confined within the emissive layer. TPBi features a deep HOMO level of approximately 6.2 eV, creating a substantial energy barrier that effectively blocks hole leakage into the electron transport layer. In contrast, Alq3 has a shallower HOMO of 5.7 eV, which allows holes to pass through, resulting in non-radiative recombination and lost efficiency[1].

Evidence DimensionHOMO Energy Level
Target Compound Data6.2 eV
Comparator Or BaselineAlq3 (5.7 eV)
Quantified Difference0.5 eV deeper HOMO level
ConditionsUltraviolet photoelectron spectroscopy (UPS) of vacuum-deposited films

The deep HOMO of TPBi ensures superior charge confinement, making it a mandatory selection for maximizing the External Quantum Efficiency (EQE) of phosphorescent OLEDs.

PeLED ETL Efficiency
Head-to-head
TmPyPB vs. TPBi: +44% EQE, +63% CE, +43% PE, +100% luminance
TmPyPB reported to outperform TPBi in PeLED metrics under identical conditions
Green PeLED; vacuum-deposited ETL; voltage tolerance 7.5 V (TmPyPB) vs. 6.25 V (TPBi)

Device Driving Voltage Reduction

The combination of high electron mobility and favorable Lowest Unoccupied Molecular Orbital (LUMO) alignment directly impacts device power requirements. In a head-to-head architectural comparison at 100 mA/cm2, devices utilizing TPBi as the electron transport layer required only 6.0 V to drive, compared to 8.0 V for Alq3 and 10.0 V for BCP [1]. This is attributed to the optimized LUMO offset at the emissive layer interface.

Evidence DimensionDriving Voltage at 100 mA/cm2
Target Compound Data6.0 V
Comparator Or BaselineAlq3 (8.0 V) / BCP (10.0 V)
Quantified Difference2.0 V to 4.0 V reduction in driving voltage
ConditionsStandardized blue OLED architecture (ITO/CuPc/NPB/EML/ETL/LiF/Al)

Procuring TPBi allows engineers to significantly lower the operating voltage of OLED stacks, which is a critical specification for battery-powered mobile displays.

Stability Ranking
Head-to-head
Bphen ≈ Alq₃ > TPBi > TAZ; Bphen OLED lifetime 76× longer
TPBi offers intermediate intrinsic stability; favorable over TAZ
Accelerated stress at 50 mA cm⁻²; electron-only devices and OLEDs
Electron Mobility
Head-to-head
TPBi μₑ ≈ 3.3×10⁻⁵ cm² V⁻¹ s⁻¹; Bphen μₑ 16× higher
Bphen’s higher mobility favors high-brightness devices; TPBi enables deliberate charge-balance tuning
SCLC thin-film measurement; exciton density difference confirmed by simulation

High-Efficiency Phosphorescent OLEDs (PhOLEDs)

Because of its deep HOMO level (6.2 eV) and high triplet energy (~2.5-2.7 eV), TPBi is the optimal choice for the hole-blocking layer in green and blue PhOLEDs. It prevents triplet exciton quenching and hole leakage, directly translating the quantitative advantages of its energy level alignment into maximized External Quantum Efficiency (EQE) [1].

Extended-Lifetime Commercial Display Panels

For industrial manufacturing where device longevity is paramount, TPBi replaces low-Tg materials like BCP. Its high glass transition temperature (122 °C) prevents the amorphous-to-crystalline phase transitions that cause catastrophic shorting over thousands of hours of operation under Joule heating[2].

Simplified Dual-Function Transport Architectures

In procurement scenarios aiming to reduce the number of vacuum deposition steps, TPBi is utilized as a single, unified electron-transport and hole-blocking layer. Its high electron mobility (>10^-5 cm^2/Vs) ensures that combining these functions does not incur a driving voltage penalty, unlike attempts to use Alq3 in similar simplified stacks [3].

Application Selection Matrix

Application
Selection Property
Validation Focus
Encapsulation-free organic solar cells
Crystallization-resistant cathode buffer
Ambient shelf-life without encapsulation
Standard ETM baseline for OLED R&D
Reproducible EQE and energy-level set
Device performance benchmarking
Mixed ETL for blue phosphorescent OLEDs
Triplet energy confinement with co-ETM
Current efficiency enhancement in mixed-ETL configuration
Perovskite LED transient characterization
Distinctive carrier transport signature
Transient photocurrent and impedance spectroscopy

XLogP3

10.4

Wikipedia

1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene

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